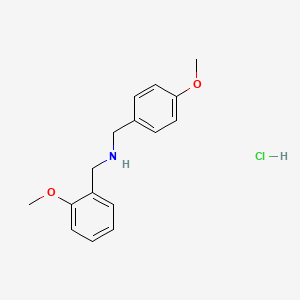

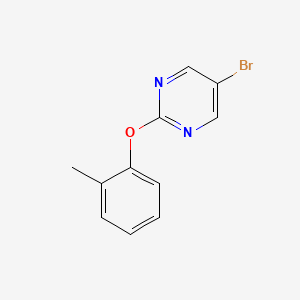

5-Bromo-2-(o-tolyloxy)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

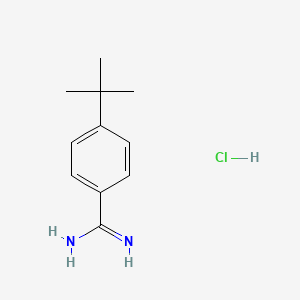

5-Bromo-2-(o-tolyloxy)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are key components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential use in medicinal chemistry, including antiviral and anticancer applications.

Synthesis Analysis

The synthesis of bromo-pyrimidine analogs often involves multi-step reactions starting from simple pyrimidine derivatives. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which was characterized using various analytical techniques . Another study reported the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .

Chemical Reactions Analysis

Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . Additionally, a phenoxide leaving group SNAr strategy was employed for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating the versatility of bromo-pyrimidine intermediates in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-pyrimidines can be influenced by their substituents. The antiviral activity of various 5-substituted 2,4-diaminopyrimidine derivatives was assessed, with some showing marked inhibition of retrovirus replication in cell culture . The electronic properties, such as the band gap energy of HOMO and LUMO, indicate charge transfer within the molecule, and docking studies can predict the binding orientation, affinity, and activity of the compounds . The novel bromo-pyrimidine analogs synthesized in one study were evaluated for their in vitro cytotoxic activity against various tumor cell lines and for Bcr/Abl tyrosine kinase inhibitory activity, with several compounds showing potent inhibitory effects .

安全和危害

The safety data sheet for 5-Bromo-2-(o-tolyloxy)pyrimidine indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, dust formation should be avoided, and the chemical should be collected and disposed of in suitable and closed containers .

属性

IUPAC Name |

5-bromo-2-(2-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBRWIXOEUXCIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577381 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(o-tolyloxy)pyrimidine | |

CAS RN |

73267-74-0 |

Source

|

| Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B1285185.png)